1-(3-Methoxyphenyl)piperazine dihydrochloride is a chemical compound classified as a piperazine derivative. It features a methoxy group attached to a phenyl ring and is characterized by its dihydrochloride salt form, which enhances its solubility in water. This compound is of significant interest in various scientific fields, particularly in chemistry and pharmacology, due to its potential applications in drug development and synthesis.
This compound can be synthesized from 3-methoxyaniline and piperazine through various chemical reactions. It is commercially available from multiple suppliers, including Thermo Scientific and Sigma-Aldrich, with the CAS number 6968-76-9 indicating its unique chemical identity.
1-(3-Methoxyphenyl)piperazine dihydrochloride falls under the category of aryl piperazines, which are known for their diverse biological activities. These compounds often serve as intermediates in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
The synthesis of 1-(3-Methoxyphenyl)piperazine dihydrochloride can be achieved through several methods, with one common approach involving the reaction of 3-methoxyaniline with piperazine. This reaction typically occurs under reflux conditions using solvents like ethanol or methanol.
In an industrial context, automated reactors may be employed to scale up the synthesis while carefully controlling parameters such as temperature and pressure to optimize yield and purity .
The molecular formula of 1-(3-Methoxyphenyl)piperazine dihydrochloride is , with a molecular weight of approximately 265.18 g/mol . The structure features:
COC1=CC=CC(=C1)N2CCNCC2.Cl.Cl
1-(3-Methoxyphenyl)piperazine dihydrochloride can undergo several types of chemical reactions:
For oxidation reactions, potassium permanganate can be used under acidic conditions, while reduction typically occurs in methanol or ethanol environments. Substitution reactions often involve halogens or alkylating agents under catalytic conditions .
The mechanism of action for 1-(3-Methoxyphenyl)piperazine dihydrochloride primarily relates to its interaction with neurotransmitter systems. As an arylpiperazine compound, it may influence serotonin receptors, potentially affecting mood and anxiety levels. This interaction makes it a candidate for further investigation in therapeutic applications for depression and post-traumatic stress disorder .
1-(3-Methoxyphenyl)piperazine dihydrochloride has several applications:
The synthesis of arylpiperazine derivatives has evolved significantly from classical nucleophilic substitution methods to sophisticated catalytic systems. Early routes to 1-(3-methoxyphenyl)piperazine (free base CAS 16015-71-7) relied on direct nucleophilic displacement, where piperazine was reacted with 3-bromoanisole under harsh conditions (excess piperazine, high temperatures >120°C, prolonged reaction times >24h). These methods suffered from low regioselectivity, polyalkylation side products, and tedious purification requirements, yielding the target compound in modest efficiencies (typically 50-70%) [2].
A paradigm shift emerged with the introduction of protecting group strategies in the late 1990s. The BOC-protection approach, involving sequential reaction of N-BOC piperazine hydrochloride with 3-methoxybromobenzene followed by deprotection using trifluoroacetic acid (TFA), provided superior control over mono-alkylation. This method significantly suppressed bis-arylation byproducts and simplified isolation, becoming a benchmark for preparing high-purity arylpiperazine intermediates essential for pharmaceutical synthesis like 1-(3-Methoxyphenyl)piperazine dihydrochloride (CAS 6968-76-9) [2] [5]. The dihydrochloride salt form became prevalent for its enhanced crystallinity, stability (hygroscopic free base issue), and simplified handling in downstream drug manufacturing [5] [8].
Table 1: Key Physicochemical Properties of 1-(3-Methoxyphenyl)piperazine Dihydrochloride
Property | Value | Measurement Conditions | Source |
---|---|---|---|
CAS Registry Number | 6968-76-9 | - | [5] [8] |
Molecular Formula | C₁₁H₁₈Cl₂N₂O | - | [5] [7] |
Molecular Weight | 265.18 g/mol | - | [5] [8] |
Melting Point | 201 - 204 °C | Sealed capillary | [5] |
Appearance | White to gray or pinkish crystalline powder | Visual observation | [5] [8] |
Solubility | Soluble in water | Room Temperature | [5] [8] |
Storage Conditions | Sealed in dry, Room Temperature | - | [5] |
Modern catalytic methodologies have dramatically enhanced the efficiency and sustainability of functionalizing the piperazine ring at the N1 position. Palladium-catalyzed Buchwald-Hartwig amination represents a cornerstone advancement. A landmark protocol employs a specific palladium catalyst (e.g., Pd₂(dba)₃/XPhos system) with optimized bases (NaO^tBu) and solvents (o-xylene), enabling the coupling of piperazine with 3-bromoanisole at significantly lower temperatures (120°C) and reduced piperazine excess (6:1 mol ratio vs. historical 10-15:1). This method achieves exceptional yields (≥96%) and high selectivity for the mono-arylated product within 3 hours, minimizing energy consumption and waste [2].
Further innovation focuses on heterogeneous catalysis and ligand design. Immobilized palladium catalysts (e.g., Pd on carbon or polymeric supports) facilitate easier catalyst recovery and reuse, addressing cost and metal contamination concerns in pharmaceutical intermediates. Concurrently, tailored phosphine ligands (e.g., bulky biarylphosphines like RuPhos or DavePhos) accelerate the oxidative addition step of less reactive aryl chlorides, broadening the substrate scope beyond bromoarenes. Continuous flow chemistry adaptations of these catalytic systems are emerging, promising further improvements in throughput and safety profile for large-scale production of precursors like the 1-(3-methoxyphenyl)piperazine free base [2] [8].
Table 2: Comparison of Key Synthetic Methods for 1-(3-Methoxyphenyl)piperazine Precursor
Synthetic Method | Reaction Conditions | Yield | Key Advantages/Limitations | Ref. |
---|---|---|---|---|
Classical Nucleophilic Substitution | Excess Piperazine, 130-150°C, 24-48h, no catalyst | 50-70% | Simple reagents; Low yield, poor selectivity, harsh conditions | [2] |
BOC-Protected Route | 1. N-BOC Piperazine + 3-Bromoanisole, Base, Solvent2. TFA Deprotection | 75-85% | High selectivity, easier purification; Extra steps, TFA use | [2] [5] |
Pd-Catalyzed (Buchwald-Hartwig) | Pd catalyst (e.g., Pd₂(dba)₃/XPhos), NaO^tBu, o-xylene, 120°C, 3h, N₂ | ≥96% | Excellent yield, lower temp, reduced piperazine excess; Catalyst cost | [2] |
Microwave-Assisted Catalytic | Pd catalyst, K₂CO₃ (solvent/base), TBAB, MW, 120°C, <30 min | ~90% | Very fast, high efficiency; Specialized equipment needed | [3] |
Driven by green chemistry principles, significant efforts have been directed towards minimizing or eliminating organic solvents in the synthesis of 1-(3-Methoxyphenyl)piperazine derivatives. Solvent-free N-alkylation leverages potassium carbonate (K₂CO₃) not merely as a base but as a reaction medium. In this approach, stoichiometric amounts of K₂CO₃ are ground or mixed with solid 1-(3-chlorophenyl)piperazine hydrochloride and the appropriate alkyl halide precursor. The mixture is then heated (80-100°C), sometimes with catalytic tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (PTC), facilitating solid-state reactions that bypass solvent use and simplify work-up (aqueous wash suffices) [3].
Microwave (MW) irradiation has revolutionized reaction kinetics, particularly for the demanding N-arylation step. By employing MW-compatible palladium catalysts or the solvent-free K₂CO₃/TBAB system under controlled microwave fields (typically 100-150 W, 120-150°C), reaction times plummet from hours to minutes (often <30 minutes). This technique provides intense, uniform heating, accelerating the rate-determining steps in both catalytic cross-coupling and nucleophilic substitution pathways. For instance, coupling 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one derivatives with piperazine intermediates under MW conditions achieves near-quantitative yields within minutes, showcasing the protocol's efficiency for constructing complex molecules containing the 1-(3-methoxyphenyl)piperazine moiety. This aligns with the synthesis of trazodone derivatives where similar piperazine intermediates are crucial [3]. These MW protocols drastically reduce energy consumption and operational time, enhancing process sustainability.
While 1-(3-Methoxyphenyl)piperazine dihydrochloride itself is achiral, its integration into complex bioactive molecules often necessitates precise stereocontrol at adjacent chiral centers within the molecular framework. The piperazine nitrogen atoms can act as chiral element attachment points, making enantioselective synthesis critical for the biological efficacy of final pharmaceuticals derived from this intermediate.
Asymmetric induction during alkylation or acylation steps attaching chiral side chains to the piperazine nitrogen is a primary strategy. This employs:
The choice of strategy depends heavily on the target molecule's structure. For instance, trazodone derivatives with extended linkers benefit from chiral catalysts ensuring enantiopurity at the linker's stereogenic center, significantly impacting their binding affinity to serotonin receptors (e.g., 5-HT1A vs. 5-HT2A) [3]. Molecular docking studies consistently underscore that the spatial orientation dictated by these chiral centers governs the specific receptor interactions and subsequent therapeutic profile of pharmaceuticals synthesized from achiral building blocks like 1-(3-Methoxyphenyl)piperazine dihydrochloride [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7